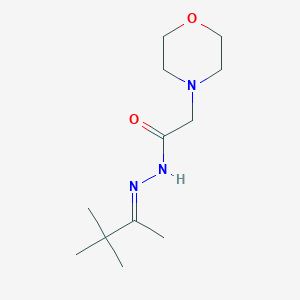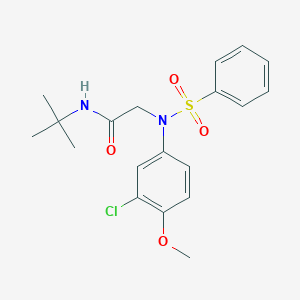
N-(2-hydroxy-4-nitrophenyl)-N'-phenylthiourea
Descripción general
Descripción
N-(2-hydroxy-4-nitrophenyl)-N'-phenylthiourea, commonly known as HNPTU, is a synthetic compound that has been widely used in scientific research. It is a thiourea derivative that is widely used in the field of biochemistry and pharmacology due to its unique properties. HNPTU has been found to have a wide range of applications in various fields of research, including the study of enzymes, receptors, and other biological systems.
Aplicaciones Científicas De Investigación
HNPTU has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of various enzymes and receptors, including tyrosine kinases, carbonic anhydrases, and adenosine receptors. HNPTU has been used in the study of various biological systems, including cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
HNPTU exerts its pharmacological effects by inhibiting the activity of enzymes and receptors. It has been found to inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and proliferation. HNPTU has also been found to inhibit the activity of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. In addition, HNPTU has been found to antagonize the adenosine receptors, which are G protein-coupled receptors that play a crucial role in various physiological processes.
Biochemical and Physiological Effects
HNPTU has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inhibiting the activity of tyrosine kinases. HNPTU has also been found to reduce inflammation by inhibiting the activity of carbonic anhydrases. In addition, HNPTU has been found to modulate the activity of adenosine receptors, which play a crucial role in various physiological processes, including sleep, pain, and cardiovascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HNPTU has several advantages for lab experiments. It is a potent inhibitor of enzymes and receptors, which makes it an ideal tool for studying various biological systems. HNPTU is also soluble in organic solvents, which makes it easy to dissolve and use in experiments. However, HNPTU has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately represent the natural compounds found in biological systems. In addition, HNPTU may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of HNPTU. One future direction is to investigate the potential of HNPTU as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another future direction is to investigate the structure-activity relationship of HNPTU to identify more potent and selective inhibitors of enzymes and receptors. Finally, future studies should aim to investigate the potential of HNPTU as a tool for studying various biological systems, including enzymes, receptors, and signaling pathways.
Conclusion
In conclusion, HNPTU is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of various enzymes and receptors, including tyrosine kinases, carbonic anhydrases, and adenosine receptors. HNPTU has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. While HNPTU has several advantages for lab experiments, it also has some limitations. Future studies should aim to investigate the potential of HNPTU as a therapeutic agent and as a tool for studying various biological systems.
Propiedades
IUPAC Name |
1-(2-hydroxy-4-nitrophenyl)-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-12-8-10(16(18)19)6-7-11(12)15-13(20)14-9-4-2-1-3-5-9/h1-8,17H,(H2,14,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACUYPOBOHDUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-4-nitrophenyl)-3-phenylthiourea | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3871074.png)
![benzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3871087.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3871092.png)




![N~1~-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1H-tetrazole-1,5-diamine](/img/structure/B3871120.png)
![3-{[(1H-benzimidazol-2-ylmethyl)amino]methyl}-N-benzyl-N-methyl-2-pyridinamine](/img/structure/B3871139.png)
![5-(hydroxymethyl)-4-{[(3S*,4S*)-3-hydroxy-4-(2-naphthyl)piperidin-1-yl]methyl}-2-methylpyridin-3-ol](/img/structure/B3871144.png)


![N-[(1-ethyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B3871188.png)
